molecular formula C17H18FN3O5 B12176491 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B12176491
M. Wt: 363.34 g/mol
InChI Key: LMLGEHSMMQPIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes a 4-fluoro-2-methoxyphenyl substituent at the pyridazinone C3 position, an acetyl linker, and a butanoic acid chain.

Properties

Molecular Formula

C17H18FN3O5

Molecular Weight

363.34 g/mol

IUPAC Name

4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C17H18FN3O5/c1-26-14-9-11(18)4-5-12(14)13-6-7-16(23)21(20-13)10-15(22)19-8-2-3-17(24)25/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,24,25)

InChI Key

LMLGEHSMMQPIRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in:

  • Substituent on Pyridazinone Core: A 4-fluoro-2-methoxyphenyl group, which differs from analogs with methoxy, chloro, or heterocyclic substituents (e.g., thienyl).
  • Carboxylic Acid Chain: A butanoic acid (C4) chain, contrasting with shorter chains (e.g., acetic acid, C2) in other derivatives.

Comparative Analysis of Structural Analogs

The table below summarizes critical differences between the target compound and its analogs:

Compound Name (IUPAC) Substituent on Pyridazinone C3 Position Carboxylic Acid Chain Molecular Weight (g/mol) Synthesis Method (Reference) Potential Applications
Target : 4-({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl}amino)butanoic acid 4-Fluoro-2-methoxyphenyl Butanoic acid (C4) Not provided Not detailed in evidence Speculative: Enzyme inhibition
4-{2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamido}butanoic acid 3-Methoxyphenyl Butanoic acid (C4) Not provided Similar to benzyloxy pyridazine routes Research use (structural analog)
4-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]butanoic acid 4-Methoxyphenyl Butanoic acid (C4) 288.31 Commercial synthesis Biochemical studies
2-(3-(4-(Methylthio)phenyl)-6-oxopyridazin-1-yl)acetic acid 4-(Methylthio)phenyl Acetic acid (C2) Not provided Alkylation with ethyl bromoacetate Shorter chain may limit bioavailability
4-[6-Oxo-3-(2-thienyl)pyridazin-1-yl]butanoic acid 2-Thienyl (heterocyclic) Butanoic acid (C4) 264.31 Commercial synthesis Heterocyclic interaction studies

Biological Activity

The compound 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of osteoclast activity. This article aims to explore the biological activity of this compound, detailing its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structural arrangement that includes:

  • A pyridazine ring
  • A methoxy-substituted phenyl group
  • An acylamino butanoic acid moiety

The presence of the fluorine atom and the methoxy group enhances its reactivity and may significantly influence its pharmacological properties.

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting osteoclast differentiation. Osteoclasts are critical for bone resorption, and their regulation is essential in conditions such as osteoporosis. The compound has been shown to:

  • Suppress cathepsin K expression , a key enzyme involved in osteoclast function.
  • Potentially modulate signaling pathways related to bone metabolism.

In Vitro Studies

In vitro studies have demonstrated that 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid effectively inhibits the differentiation of precursor cells into osteoclasts. This was evidenced by:

  • Reduced expression levels of markers associated with osteoclastogenesis.
  • Lowered activity of enzymes critical for bone resorption.

Table 1: Summary of Biological Activity

Study TypeFindingsReference
In VitroInhibition of cathepsin K expression
In VivoPotential application in osteoporosis treatment
Binding StudiesAffinity for specific biological targets

Case Study 1: Osteoporosis Treatment

A study focusing on the therapeutic potential of this compound in osteoporosis models highlighted its ability to reduce bone loss by modulating osteoclast activity. The results indicated a significant decrease in bone resorption markers in treated subjects compared to controls.

Case Study 2: Cancer Cell Lines

Further research explored the compound's effects on various cancer cell lines, assessing its antiproliferative activity. Results showed promising inhibitory effects, suggesting potential applications in cancer therapies.

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics and dynamics of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is crucial for its development as a therapeutic agent. Studies utilizing techniques such as:

  • Isothermal titration calorimetry (ITC)
  • Surface plasmon resonance (SPR)

These methods provide insights into the binding affinity and interaction dynamics with biological targets, essential for elucidating its pharmacological profile.

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